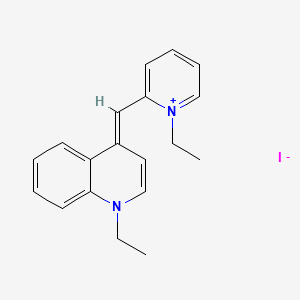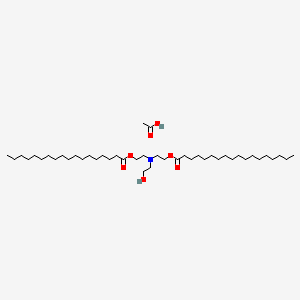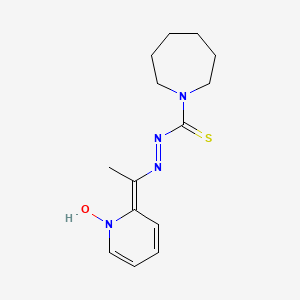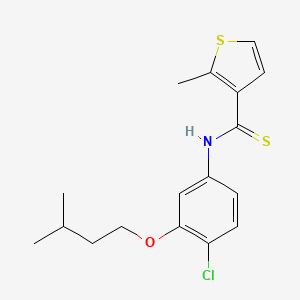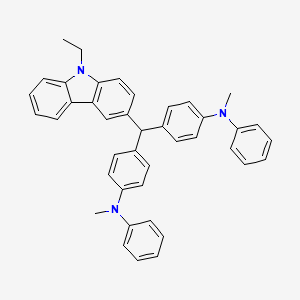
4,4'-((9-Ethyl-9H-carbazol-3-yl)methylene)bis(N-methyl-N-phenylaniline)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,4’-((9-Ethyl-9H-carbazol-3-yl)methylene)bis(N-methyl-N-phenylaniline) is a complex organic compound known for its unique structural properties and applications in various scientific fields. This compound is characterized by the presence of a carbazole core linked to two N-methyl-N-phenylaniline groups through a methylene bridge. Its molecular structure contributes to its stability and reactivity, making it a subject of interest in both academic and industrial research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-((9-Ethyl-9H-carbazol-3-yl)methylene)bis(N-methyl-N-phenylaniline) typically involves a multi-step process. One common method includes the condensation reaction between 9-ethyl-9H-carbazole-3-carbaldehyde and N-methyl-N-phenylaniline in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions in an organic solvent such as toluene or ethanol. The resulting product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable and cost-effective methods. Continuous flow reactors and automated synthesis platforms can be employed to enhance the efficiency and yield of the reaction. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can further optimize the production process while minimizing environmental impact.
化学反応の分析
Types of Reactions
4,4’-((9-Ethyl-9H-carbazol-3-yl)methylene)bis(N-methyl-N-phenylaniline) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced amine derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃), and other strong oxidizing agents.
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Halogens (e.g., bromine, chlorine), nitro compounds (e.g., nitric acid), and alkyl halides (e.g., methyl iodide).
Major Products
The major products formed from these reactions include oxidized derivatives, reduced amine compounds, and various substituted aromatic compounds, depending on the specific reaction conditions and reagents used.
科学的研究の応用
4,4’-((9-Ethyl-9H-carbazol-3-yl)methylene)bis(N-methyl-N-phenylaniline) has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and materials.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
作用機序
The mechanism of action of 4,4’-((9-Ethyl-9H-carbazol-3-yl)methylene)bis(N-methyl-N-phenylaniline) involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. For example, its potential anticancer activity may be attributed to its ability to inhibit key enzymes involved in cell proliferation and survival.
類似化合物との比較
Similar Compounds
- 4,4’-((9-Butyl-9H-carbazol-3-yl)methylene)bis(N-methyl-N-phenylaniline)
- 4,4’-((9-Methyl-9H-carbazol-3-yl)methylene)bis(N-methyl-N-phenylaniline)
- 4,4’-((9-Phenyl-9H-carbazol-3-yl)methylene)bis(N-methyl-N-phenylaniline)
Uniqueness
Compared to similar compounds, 4,4’-((9-Ethyl-9H-carbazol-3-yl)methylene)bis(N-methyl-N-phenylaniline) stands out due to its specific ethyl substitution on the carbazole core. This substitution can influence the compound’s electronic properties, reactivity, and overall stability, making it particularly suitable for certain applications, such as in organic electronics and materials science.
特性
CAS番号 |
67706-97-2 |
|---|---|
分子式 |
C41H37N3 |
分子量 |
571.8 g/mol |
IUPAC名 |
4-[(9-ethylcarbazol-3-yl)-[4-(N-methylanilino)phenyl]methyl]-N-methyl-N-phenylaniline |
InChI |
InChI=1S/C41H37N3/c1-4-44-39-18-12-11-17-37(39)38-29-32(23-28-40(38)44)41(30-19-24-35(25-20-30)42(2)33-13-7-5-8-14-33)31-21-26-36(27-22-31)43(3)34-15-9-6-10-16-34/h5-29,41H,4H2,1-3H3 |
InChIキー |
KLGHWTYFZLPMAO-UHFFFAOYSA-N |
正規SMILES |
CCN1C2=C(C=C(C=C2)C(C3=CC=C(C=C3)N(C)C4=CC=CC=C4)C5=CC=C(C=C5)N(C)C6=CC=CC=C6)C7=CC=CC=C71 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


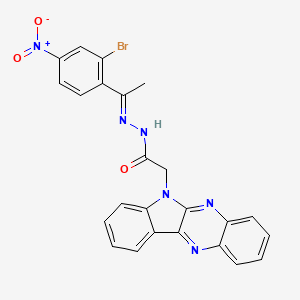


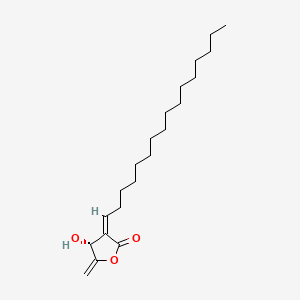
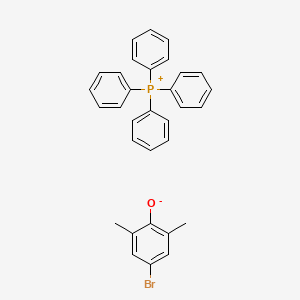
![3,3-Dimethylbicyclo[2.2.1]heptane-2-carbaldehyde](/img/structure/B12677530.png)
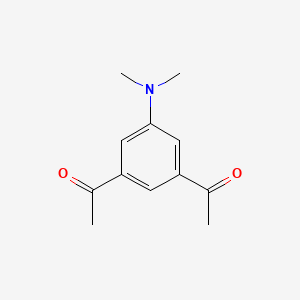
![(S)-4-[(Benzoyl-5-oxopyrrolidin-2-YL)carbonyl]morpholine](/img/structure/B12677538.png)
